Desacetylcephalothin sodium

Beschreibung

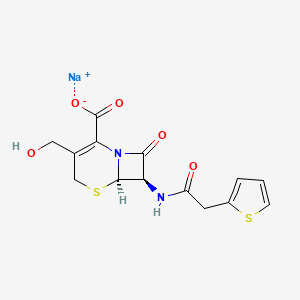

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S2.Na/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8;/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZLUULXMJGRPG-HTMVYDOJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N2NaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204034 | |

| Record name | Desacetylcephalothin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5547-29-5 | |

| Record name | Desacetylcephalothin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005547295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetylcephalothin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Desacetylcephalothin Sodium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of desacetylcephalothin (B193746) sodium, a key derivative of the first-generation cephalosporin (B10832234) antibiotic, cephalothin (B1668815). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the core processes to aid in research and development.

Synthesis of Desacetylcephalothin Sodium via Hydrolysis of Cephalothin Sodium

The primary route for the synthesis of this compound is through the chemical or enzymatic hydrolysis of the C-3'-acetoxy moiety of cephalothin sodium. This process involves the selective cleavage of the acetyl group to yield the corresponding hydroxymethyl group.

Chemical Hydrolysis Pathway

The chemical hydrolysis of cephalothin sodium to desacetylcephalothin is typically achieved under controlled pH conditions in an aqueous solution. The reaction proceeds via two main pathways: alkyl-oxygen bond cleavage and acyl-oxygen bond cleavage[1].

Caption: Synthesis of this compound from Cephalothin Sodium.

Experimental Protocol for Chemical Hydrolysis

This protocol is adapted from established methods for the deacetylation of cephalosporins.

-

Dissolution: Dissolve Cephalothin Sodium in purified water to a concentration of 50-100 mg/mL in a reaction vessel equipped with a stirrer and pH probe.

-

Temperature Control: Cool the solution to 0-5°C using an ice bath.

-

pH Adjustment: Slowly add a 2N sodium hydroxide (B78521) solution dropwise to raise the pH to 11.0-11.5, initiating the hydrolysis.

-

Reaction Monitoring: Maintain the pH in the range of 11.0-11.5 by the continuous addition of the sodium hydroxide solution. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the desired conversion is achieved.

-

Neutralization and Precipitation: Once the reaction is complete, adjust the pH to 2.5-3.0 with 2N hydrochloric acid to precipitate the desacetylcephalothin free acid.

-

Isolation of Free Acid: Isolate the precipitate by filtration, wash with cold purified water, and dry under vacuum.

-

Salt Formation: Resuspend the dried desacetylcephalothin free acid in a suitable solvent such as ethanol (B145695) or acetone (B3395972). Add a stoichiometric amount of a sodium salt, like sodium bicarbonate or sodium 2-ethylhexanoate, dissolved in a minimal amount of water or alcohol.

-

Crystallization and Isolation: Stir the mixture to allow for the formation of this compound. The product may precipitate directly or can be encouraged to crystallize by the addition of an anti-solvent. Isolate the final product by filtration, wash with the anti-solvent, and dry under vacuum.

Quantitative Data for Synthesis

| Parameter | Value/Range | Reference |

| Starting Material | Cephalothin Sodium | |

| Key Reagent | Sodium Hydroxide | |

| Reaction pH | 11.0 - 11.5 | |

| Reaction Temperature | 0 - 5°C | |

| Typical Reaction Time | 1 - 3 hours | |

| Expected Yield | 80 - 90% | |

| Purity (Crude) | >90% |

Purification of this compound

Purification of this compound is critical to remove unreacted starting material, by-products, and other impurities. A combination of chromatographic techniques and crystallization is typically employed.

Purification Workflow

The general workflow for the purification of this compound involves an initial chromatographic step followed by crystallization to obtain a high-purity final product.

Caption: Purification Workflow for this compound.

Experimental Protocols for Purification

-

Column: A C18 reverse-phase preparative HPLC column is suitable for this purification.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like acetic acid or a buffer to control pH, is typically used.

-

Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition.

-

Injection and Elution: Inject the sample onto the column and elute with the mobile phase gradient.

-

Fraction Collection: Monitor the eluent with a UV detector (typically at 254 nm) and collect the fractions corresponding to the desacetylcephalothin peak.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or used directly for crystallization.

Crystallization is a crucial final step to ensure high purity and obtain a stable crystalline form of this compound.

-

Solvent System: A common approach is to dissolve the purified this compound in a minimal amount of a good solvent (e.g., water, ethanol) and then add an anti-solvent (e.g., acetone, isopropanol) to induce crystallization.

-

Procedure:

-

Dissolve the this compound from the HPLC purification in a minimal volume of ethanol.

-

Slowly add acetone as an anti-solvent with stirring until the solution becomes slightly turbid.

-

Allow the solution to stand at a reduced temperature (e.g., 4°C) to promote crystal growth.

-

Collect the crystals by filtration.

-

Wash the crystals with the anti-solvent (acetone).

-

Dry the crystals under vacuum at a controlled temperature.

-

Quantitative Data for Purification

| Parameter | Value/Range | Reference |

| Preparative HPLC | ||

| Stationary Phase | C18 Silica Gel | |

| Mobile Phase A | Water with 0.1% Acetic Acid | |

| Mobile Phase B | Acetonitrile | |

| Gradient | 5% to 40% B over 30 minutes | |

| Flow Rate | 20-50 mL/min (for preparative scale) | |

| Detection Wavelength | 254 nm | [2] |

| Crystallization | ||

| Solvent | Ethanol | |

| Anti-solvent | Acetone | |

| Crystallization Temp. | 4°C | |

| Expected Purity | >99.5% | |

| Overall Recovery | 70 - 85% |

Concluding Remarks

The synthesis and purification of this compound can be achieved with high efficiency and purity through a combination of controlled chemical hydrolysis and robust purification techniques such as preparative HPLC and crystallization. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important cephalosporin derivative. Careful optimization of reaction and purification conditions will be key to achieving the desired product quality and yield.

References

- 1. Cephalothin: hydrolysis of the C-3'-acetoxy moiety of a 7-aminocephalosporanic acid; observation of both acyl-oxygen bond cleavage and reversible alkyl-oxygen bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Desacetylcephalothin Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephalothin (B193746) is a primary active metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephalothin (B1668815). It is also found as an impurity in the synthesis of other cephalosporins like Cefalonium.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of its sodium salt, desacetylcephalothin sodium. The information is curated for researchers and professionals involved in drug development, quality control, and analytical sciences.

Chemical and Physical Properties

This compound is a complex organic molecule with a core β-lactam ring, characteristic of cephalosporin antibiotics. A summary of its key identifiers and computed physical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃N₂NaO₅S₂ | [2] |

| Molecular Weight | 376.38 g/mol | [1] |

| IUPAC Name | sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [2] |

| CAS Number | 5547-29-5 | [2] |

| Synonyms | Dacet, Deacetylcephalothin sodium salt, 7-(Thiophene-2-acetamide)cephalosporanate sodium | [2] |

| Melting Point | Data not available. For comparison, the melting point of the related compound, cephalothin sodium, is reported as 240°C. | |

| Solubility | Water: Freely soluble (estimated) Methanol: Slightly soluble (estimated) Ethanol: Very slightly soluble (estimated) DMSO: Soluble (estimated) | [3][4] |

Stability and Degradation

The stability of β-lactam antibiotics, including cephalosporins, is a critical factor in their formulation and clinical efficacy. Degradation typically involves the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.

The degradation of cephalosporins is influenced by several factors, including pH, temperature, and the presence of certain buffers.[5] For 3-acetoxymethylcephalosporins like cephalothin, hydrolysis of the acetyl group to form the desacetyl derivative is a key degradation pathway. This is followed by the potential for lactonization.[6]

The degradation of this compound itself is expected to follow pseudo-first-order kinetics, with stability being optimal in the slightly acidic to neutral pH range.[5] In highly acidic or alkaline conditions, the degradation rate is significantly increased.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for the quantification of cephalosporins and their related substances.[7] The following is a generalized protocol based on established methods for related compounds.

Objective: To determine the concentration of this compound in a sample.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components.

-

This compound reference standard.

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation. A common starting point is a gradient or isocratic elution with a composition around 85:15 (v/v) aqueous to organic phase.[8]

-

Flow Rate: 0.8 - 1.0 mL/min.[8]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

Detection Wavelength: UV detection at approximately 230 nm.[8]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Spectroscopic Analysis

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands similar to cephalothin sodium.[9]

Expected Characteristic Peaks:

-

~3300 cm⁻¹: N-H stretching of the secondary amide.

-

~1760 cm⁻¹: C=O stretching of the β-lactam ring.

-

~1660-1535 cm⁻¹: C=O stretching of the secondary amide (Amide I band).

-

~1630 cm⁻¹: C=O stretching of the carboxylate group.

-

~1250 cm⁻¹: C-O stretching.

NMR spectroscopy provides detailed information about the structure of a molecule. While specific spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on its structure.

-

¹H-NMR: The spectrum would show signals corresponding to the protons on the thiophene (B33073) ring, the acetyl side chain, the β-lactam ring, and the dihydrothiazine ring.

-

¹³C-NMR: The spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbons of the β-lactam, amide, and carboxylate groups, as well as the carbons of the aromatic and heterocyclic rings.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide structural information.

-

Expected Molecular Ion Peak: [M+H]⁺ at m/z ≈ 355.04 or [M+Na]⁺ at m/z ≈ 377.02.

-

Fragmentation: Common fragmentation pathways for cephalosporins involve cleavage of the β-lactam ring and the side chains.[10]

Mechanism of Action

As a β-lactam antibiotic, desacetylcephalothin, like its parent compound cephalothin, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[11]

Signaling Pathway: The primary target of β-lactam antibiotics is a group of enzymes called penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating PBPs, desacetylcephalothin disrupts the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

Synthesis

Desacetylcephalothin is a metabolite of cephalothin and can be formed through the enzymatic or chemical deacetylation of cephalothin. It can also be synthesized from its lactone form.[12][13]

The following diagram illustrates a general workflow for the chemical conversion of desacetylcephalothin lactone to desacetylcephalothin.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While key identifiers and the general mechanism of action are well-established, specific quantitative data for properties such as melting point and solubility, as well as detailed experimental protocols and spectroscopic data, are limited in the public domain. The provided information, including generalized experimental procedures and diagrams, serves as a valuable resource for researchers and professionals in the pharmaceutical field. Further research is warranted to fully characterize this important cephalosporin metabolite.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound | C14H13N2NaO5S2 | CID 23695995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. abmole.com [abmole.com]

- 5. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 6. Deacetylcephalothin Sodium Salt | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. nveo.org [nveo.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical conversion of desacetylcephalothin lactone into desacetylcephalothin. The final link in a total synthesis of cephalosporanic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Desacetylcephalothin Sodium: An In-depth Technical Guide on its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desacetylcephalothin (B193746) is the primary and biologically active metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephalothin (B1668815). Following administration, cephalothin is rapidly metabolized in the body to form desacetylcephalothin. This metabolite, while generally less potent than its parent compound, retains a significant spectrum of antimicrobial activity and contributes to the overall therapeutic effect of cephalothin. This technical guide provides a comprehensive overview of the antimicrobial spectrum of desacetylcephalothin sodium, including available quantitative data, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Antimicrobial Spectrum and Potency

This compound exhibits a broad range of activity against various bacterial species, although its potency is generally lower than that of cephalothin. Research indicates that the activity of desacetylcephalothin is approximately 5% to 55% of the parent drug, with the level of activity being dependent on the specific bacterial species being tested[1].

Quantitative Antimicrobial Activity

| Bacterial Species/Group | Cephalothin MIC (µg/mL) | Desacetylcephalothin MIC (µg/mL) | Relative Potency (% of Cephalothin) | Synergy with Cephalothin |

| Enterobacteriaceae | Varies | Varies | 5 - 55% | Synergy or partial synergy in ~64% of strains[1] |

| Staphylococcus aureus | Varies | Varies | 5 - 55% | Synergy or partial synergy in ~64% of strains[1] |

Note: The exact MIC values for both cephalothin and desacetylcephalothin can vary significantly depending on the bacterial strain and the specific susceptibility testing method used.

Synergistic Effects

A significant aspect of desacetylcephalothin's antimicrobial profile is its synergistic activity when combined with cephalothin. Studies have demonstrated that in approximately 64% of tested strains of Enterobacteriaceae and Staphylococcus aureus, the combination of cephalothin and desacetylcephalothin results in synergy or partial synergy[1]. This interaction is clinically relevant as both compounds are present simultaneously in vivo.

Mechanism of Action

Like all β-lactam antibiotics, the primary mechanism of action for desacetylcephalothin involves the inhibition of bacterial cell wall synthesis.

-

Target: The molecular targets are the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.

-

Action: Desacetylcephalothin acylates the PBPs at their active site, rendering them inactive.

-

Result: This inactivation prevents the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall. The compromised cell wall cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

Caption: Mechanism of action of desacetylcephalothin leading to bacterial cell lysis.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound reference standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of final concentrations.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old) on a non-selective agar (B569324) medium, select several colonies and suspend them in a sterile broth or saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.

-

Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microtiter plates for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

-

Synergy Testing via Checkerboard Assay

This method is used to assess the interaction between two antimicrobial agents (in this case, cephalothin and desacetylcephalothin).

Materials:

-

Cephalothin and this compound reference standards

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Agent Dilutions:

-

In a 96-well plate, prepare serial two-fold dilutions of cephalothin along the x-axis and serial two-fold dilutions of desacetylcephalothin along the y-axis in CAMHB. This creates a matrix of wells with varying concentrations of both drugs.

-

-

Inoculation and Incubation:

-

Prepare and dilute the bacterial inoculum as described in the broth microdilution protocol to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate all wells containing the drug combinations.

-

Include rows/columns with each drug alone to determine their individual MICs. Also, include a growth control well.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Data Analysis and Interpretation:

-

After incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits bacterial growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results as follows:

-

Synergy: FIC Index ≤ 0.5

-

Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

-

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for synergy testing using the checkerboard assay.

Conclusion

This compound is an important active metabolite of cephalothin that contributes to its overall antimicrobial efficacy. While less potent than the parent compound, its synergistic interaction with cephalothin against key pathogens underscores its clinical significance. Further research to establish a more comprehensive and quantitative antimicrobial spectrum, particularly through standardized MIC testing against a wider range of clinical isolates, would be beneficial for a more complete understanding of its role in antibacterial therapy. The provided experimental protocols offer a standardized framework for conducting such evaluations.

References

Commercial Sourcing and Technical Applications of Desacetylcephalothin Sodium: A Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Desacetylcephalothin (B193746) sodium, a critical cephalosporin (B10832234) metabolite and impurity. This document outlines commercial suppliers, analytical methodologies for purity assessment, and protocols for evaluating its biological activity.

Desacetylcephalothin sodium is the primary metabolite of the first-generation cephalosporin antibiotic, cephalothin (B1668815). It is also a known impurity in the synthesis of other cephalosporins, such as Cefalonium.[1] As such, access to high-purity this compound is essential for a variety of research and development applications, including analytical reference standards for impurity profiling, pharmacological studies of cephalosporin metabolism, and investigations into antibiotic resistance mechanisms.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for research purposes. The products are typically supplied as a sodium salt in neat or solid form and are intended for laboratory use only.

| Supplier | Product Name | CAS Number | Additional Information |

| DC Chemicals | This compound | 5547-29-5 | Marketed as an impurity in the synthesis of Cefalonium and an analog of Cephalothin.[1] |

| TargetMol Chemicals | This compound | 5547-29-5 | Provided for research applications. |

| LGC Standards | Deacetylcephalothin Sodium Salt | 5547-29-5 | Offers a Certificate of Analysis with their product. |

It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the compound. The CoA will typically include data from techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies: Purity Assessment by HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of this compound and for its quantification in various matrices. The following protocol is a general guideline based on established methods for cephalosporin analysis and should be optimized and validated for specific laboratory conditions.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

1. Instrumentation and Columns:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for cephalosporin analysis.

2. Mobile Phase Preparation:

-

A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent.

-

Aqueous Phase: Prepare a phosphate (B84403) buffer (e.g., 0.04 M potassium dihydrogen phosphate) and adjust the pH to a suitable range (e.g., pH 6.0) with phosphoric acid or a suitable base.

-

Organic Phase: HPLC-grade acetonitrile (B52724) or methanol.

-

The mobile phase is typically run in an isocratic or gradient elution mode. A common starting point is a ratio of 93:7 (v/v) aqueous buffer to acetonitrile.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

3. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).

-

Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.

4. Chromatographic Conditions:

-

Flow Rate: 1.0 - 1.3 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

Detection Wavelength: Monitor the elution at a wavelength where the analyte has maximum absorbance, typically around 240 nm for cephalosporins.

5. Data Analysis:

-

The purity of the this compound sample is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.

-

For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.

Biological Activity Assessment: Antimicrobial Susceptibility Testing

Desacetylcephalothin, while being a metabolite, retains some antibacterial activity, although generally less than the parent compound, cephalothin.[2] The following protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.

Experimental Protocol: Broth Microdilution for MIC Determination

1. Materials:

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

-

Bacterial strain of interest (e.g., a susceptible strain of Staphylococcus aureus).

-

This compound stock solution (prepared in a suitable sterile solvent).

-

Positive control (bacterial suspension without antibiotic).

-

Negative control (broth only).

2. Inoculum Preparation:

-

From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Serial Dilution of this compound:

-

Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of the 96-well plate. The concentration range should be chosen to encompass the expected MIC.

4. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted compound, as well as to the positive control wells.

-

Incubate the plates at 35-37°C for 18-24 hours.

5. Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Key Processes

The following diagrams illustrate the metabolic pathway of cephalothin and the role of this compound as an impurity in the synthesis of Cefalonium.

References

Desacetylcephalothin Sodium Reference Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephalothin (B193746) sodium is a key chemical entity in the field of pharmaceutical research and development, primarily recognized as the major metabolite of the first-generation cephalosporin (B10832234) antibiotic, Cephalothin (B1668815). It is also a known impurity in the synthesis of certain cephalosporin derivatives, such as Cefalonium.[1] As a reference standard, Desacetylcephalothin sodium is crucial for the accurate identification, quantification, and quality control of Cephalothin and related compounds in pharmaceutical formulations and biological matrices. This technical guide provides a comprehensive overview of this compound, including its chemical properties, analytical methodologies, and its role in metabolic and degradation pathways.

Chemical and Physical Properties

This compound is the sodium salt of desacetylcephalothin. Its fundamental chemical and physical characteristics are summarized in the table below, alongside those of its parent compound, Cephalothin sodium, for comparative analysis.

| Property | This compound | Cephalothin Sodium |

| Chemical Name | sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[2] | sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[3] |

| CAS Number | 5547-29-5[2] | 58-71-9[3] |

| Molecular Formula | C₁₄H₁₃N₂NaO₅S₂[2] | C₁₆H₁₅N₂NaO₆S₂[3] |

| Molecular Weight | 376.4 g/mol [2] | 418.42 g/mol [3] |

| Exact Mass | 376.01635815 Da[2] | 418.0269 Da |

| Appearance | White to off-white crystalline powder | White to off-white, crystalline powder |

| Solubility | Freely soluble in water | Freely soluble in water, insoluble in most organic solvents |

Role as a Reference Standard

A reference standard is a highly purified compound used as a measurement benchmark in analytical chemistry. This compound serves as a critical reference standard for:

-

Impurity Profiling: To identify and quantify Desacetylcephalothin as an impurity in Cephalothin bulk drug and finished products.

-

Pharmacokinetic Studies: To accurately measure the concentration of the desacetyl metabolite in biological fluids (e.g., serum, cerebrospinal fluid) to understand the absorption, distribution, metabolism, and excretion of Cephalothin.[1]

-

Stability Indicating Assays: To monitor the degradation of Cephalothin under various stress conditions (e.g., pH, temperature, light), where Desacetylcephalothin is a primary degradation product.

Metabolic and Degradation Pathway of Cephalothin

Cephalothin is metabolized in the body, primarily through hydrolysis of the acetoxy group at the C-3 position to form Desacetylcephalothin. This biotransformation results in a compound with reduced antibacterial activity.[1] Similarly, under certain chemical conditions, particularly in aqueous solutions, Cephalothin can degrade to Desacetylcephalothin.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust and widely used technique for the separation and quantification of this compound and Cephalothin sodium.

Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated compounds are then detected by a UV detector at a specific wavelength.

Experimental Workflow:

Detailed Methodologies:

Several HPLC methods have been reported for the analysis of Cephalothin and its related substances, including Desacetylcephalothin. Below are representative experimental conditions.

Method 1: Isocratic RP-HPLC

| Parameter | Condition |

| Stationary Phase | Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Water with 0.7% glacial acetic acid and ethanol (B145695) (70:30 v/v)[4] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 237 nm[4] |

| Temperature | 25°C[4] |

| Injection Volume | 20 µL |

| Retention Time (Cephalothin) | Approximately 4.20 minutes[4] |

Method 2: Gradient RP-HPLC for Stability-Indicating Assay

| Parameter | Condition |

| Stationary Phase | Agilent Eclipse XDB-Phenyl (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Gradient mixture of: A: Aqueous ammonium (B1175870) phosphate (B84403) buffer (pH 4.5) B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 238 nm |

Sample Preparation (for Bulk Drug Analysis):

-

Accurately weigh a suitable amount of the Cephalothin sodium bulk drug.

-

Dissolve in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).

-

Filter the solution through a 0.45 µm membrane filter prior to injection.

Reference Standard Preparation:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve in the mobile phase to prepare a stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution to known concentrations to generate a calibration curve.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of molecular weight and elucidation of molecular structure.

Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. Fragmentation analysis (MS/MS) can be performed to obtain structural information.

Expected Fragmentation:

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Principle: The magnetic properties of atomic nuclei are measured when they are in a magnetic field. The resulting spectrum provides detailed information about the chemical environment of each atom in the molecule.

Expected Spectral Features:

A ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons on the thiophene (B33073) ring, the methylene (B1212753) group of the acetyl side chain, the protons on the β-lactam and dihydrothiazine rings, and the hydroxymethyl group. A ¹³C NMR spectrum would similarly provide signals for each unique carbon atom. 23Na NMR could be used to study the sodium ion's environment.

Logical Relationship as a Reference Standard

The utility of this compound as a reference standard is based on its direct chemical relationship to the active pharmaceutical ingredient (API), Cephalothin.

Conclusion

The this compound reference standard is an essential tool for the pharmaceutical industry. Its use in analytical testing ensures the quality, safety, and efficacy of Cephalothin-based drug products. This guide has provided a comprehensive overview of its properties, analytical methodologies, and its significance in drug development. For routine analysis, a validated HPLC-UV method is typically sufficient for quantification. For structural confirmation and in-depth impurity characterization, mass spectrometry and NMR spectroscopy are invaluable techniques. Researchers and scientists are encouraged to use this guide as a foundational resource for their work with this compound and related cephalosporins.

References

- 1. A study of cephalothin and desacetylcephalothin in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H13N2NaO5S2 | CID 23695995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cephalothin Sodium | CAS 58-71-9 | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Desacetylcephalothin Sodium

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Desacetylcephalothin sodium. Desacetylcephalothin is the primary and less active metabolite of the first-generation cephalosporin (B10832234) antibiotic, Cephalothin (B1668815). Accurate quantification of this metabolite is crucial for pharmacokinetic studies, stability testing of Cephalothin formulations, and quality control of pharmaceutical products. The described method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, and precision.

Introduction

Cephalothin is a broad-spectrum β-lactam antibiotic that undergoes in-vivo metabolism to form Desacetylcephalothin. Monitoring the levels of Desacetylcephalothin is essential for understanding the metabolic fate of Cephalothin and for assessing the stability of Cephalothin sodium in pharmaceutical preparations, as it is also a potential degradation product.[1] This application note provides a detailed protocol for a stability-indicating HPLC method capable of separating and quantifying this compound from its parent compound and other degradation products.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: Agilent Eclipse XDB-Phenyl, 250 mm x 4.6 mm, 5 µm particle size.[1]

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) phosphate (B84403) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Stationary Phase | Agilent Eclipse XDB-Phenyl, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient mixture of Solution A and Solution B |

| Solution A: Aqueous ammonium phosphate buffer (pH 4.5) | |

| Solution B: Acetonitrile | |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 25°C[3] |

| Detection Wavelength | 238 nm[1][2] |

Protocols

Preparation of Solutions

Solution A (Ammonium Phosphate Buffer, pH 4.5):

-

Dissolve an appropriate amount of ammonium phosphate in HPLC grade water to a final concentration of 0.05 M.

-

Adjust the pH of the solution to 4.5 using orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase Preparation: Prepare the required volumes of Solution A and Solution B and place them in the respective reservoirs of the HPLC system. Ensure the mobile phase is degassed prior to use.

Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve the standard in a known volume of the mobile phase (initial conditions: 90% Solution A, 10% Solution B) to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (from Serum):

-

To 0.8 mL of serum, add 0.1 mL of an aqueous solution containing the sample.

-

Add a protein precipitating agent like dimethylformamide (DMF) to quantitatively extract both cephalothin and desacetylcephalothin.[4][5]

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation Summary

The developed HPLC method was validated for linearity, accuracy, precision, and sensitivity. The results are summarized in the following tables.

Linearity

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 50 | > 0.999 |

Accuracy

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 5.0 | 4.95 | 99.0 |

| 25.0 | 25.15 | 100.6 |

| 40.0 | 39.80 | 99.5 |

Precision

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |

| 10.0 | < 1.5 | < 2.0 |

| 30.0 | < 1.0 | < 1.5 |

Limits of Detection and Quantification

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantification (LOQ) | 0.3 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound using the described HPLC method.

References

- 1. Stability-indicating LC method for the determination of cephalothin in lyophilized powder for injection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Analysis of Desacetylcephalothin Sodium in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desacetylcephalothin is the major and less active metabolite of the first-generation cephalosporin (B10832234) antibiotic, Cephalothin. The monitoring of Desacetylcephalothin levels in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the disposition and metabolism of the parent drug, Cephalothin. This document provides a detailed protocol for the quantitative analysis of Desacetylcephalothin sodium in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended for research and drug development purposes.

Metabolic Pathway

Cephalothin is metabolized in the body to Desacetylcephalothin through a hydrolysis reaction. This biotransformation is primarily catalyzed by carboxylesterases (CES), which are abundant in the liver and other tissues. The desacetylation reduces the antibacterial activity of the molecule.

Figure 1: Metabolic conversion of Cephalothin to Desacetylcephalothin.

Experimental Protocols

This section details the materials and procedures for the quantification of Desacetylcephalothin in plasma.

1. Materials and Reagents

-

This compound reference standard

-

Cephalothin-d3 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the Desacetylcephalothin stock solution with 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

The experimental workflow for sample preparation is outlined below.

Figure 2: Experimental workflow for plasma sample preparation.

Protocol:

-

Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

-

To 100 µL of each plasma sample in a microcentrifuge tube, add 200 µL of the internal standard working solution (in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: Waters ACQUITY UPLC or equivalent

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

Time (min) %A %B 0.0 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 4.0 | 95 | 5 |

-

MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 150 L/hr

Mass Spectrometric Parameters (Illustrative)

Note: The following MRM transitions and parameters are illustrative and should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Desacetylcephalothin | 355.0 | 154.1 | 30 | 20 |

| Cephalothin-d3 (IS) | 400.1 | 286.1 | 35 | 25 |

Quantitative Data

The following tables summarize the expected performance characteristics of the LC-MS/MS method for the analysis of Desacetylcephalothin in human plasma.

Table 1: Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Desacetylcephalothin | 5 - 5000 | ≥ 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 5 | ≤ 15 | ≤ 15 | 85 - 115 |

| LQC | 15 | ≤ 10 | ≤ 10 | 90 - 110 |

| MQC | 250 | ≤ 10 | ≤ 10 | 90 - 110 |

| HQC | 4000 | ≤ 10 | ≤ 10 | 90 - 110 |

| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| LQC | 15 | 85 - 115 | 85 - 115 |

| HQC | 4000 | 85 - 115 | 85 - 115 |

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic studies and therapeutic drug monitoring. The method validation parameters presented are illustrative and should be fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines.

Application Notes & Protocols: Analytical Method Development for Desacetylcephalothin Sodium

Introduction

Desacetylcephalothin is the main and biologically active metabolite of Cephalothin (B1668815), a first-generation cephalosporin (B10832234) antibiotic. The quantitative analysis of Desacetylcephalothin sodium is crucial for pharmacokinetic studies, stability testing of the parent drug, and quality control of pharmaceutical formulations. This document provides a detailed application note and protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Analytical Method Development Workflow

The development of a robust and reliable analytical method follows a systematic workflow, from initial parameter selection to full method validation.

Caption: A typical workflow for the development and validation of an analytical method.

Recommended HPLC Method Parameters

Based on a review of established methods for Cephalothin and its metabolites, the following HPLC parameters are recommended as a starting point for the analysis of this compound.[1][2][3]

Table 1: Recommended Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | Agilent Eclipse XDB-Phenyl, 250 mm x 4.6 mm, 5 µm or equivalent C18 column[1] |

| Mobile Phase A | Aqueous ammonium (B1175870) phosphate (B84403) buffer (pH 4.5)[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient | A gradient elution is recommended for optimal separation from Cephalothin and other degradation products. A suggested starting gradient is provided in the protocol below. |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 238 nm or 254 nm[1][2] |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation

-

Mobile Phase A (Aqueous Ammonium Phosphate Buffer, pH 4.5): Dissolve a suitable amount of ammonium phosphate in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 4.5 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

3.1.2. Standard Stock Solution Preparation (1000 µg/mL)

Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v).

3.1.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL. These solutions will be used to establish the linearity of the method.

Sample Preparation (from Serum)

For the analysis of Desacetylcephalothin in serum, a protein precipitation step is required.[2]

-

To 1.0 mL of serum sample in a microcentrifuge tube, add 1.0 mL of dimethylformamide.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject 10 µL of the prepared standard and sample solutions.

-

Run the gradient program as outlined in Table 2.

-

Monitor the chromatogram at the selected wavelength (238 nm or 254 nm).

Table 2: Suggested Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 40 | 60 |

| 20.0 | 40 | 60 |

| 22.0 | 95 | 5 |

| 30.0 | 95 | 5 |

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on this compound.[1] The drug substance should be subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.[1]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.[1]

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the developed HPLC method. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated method.

Table 3: Linearity and Range

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 1.0 - 100 | ≥ 0.999 |

Table 4: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | % Recovery |

| Low | 98.0 - 102.0 |

| Medium | 98.0 - 102.0 |

| High | 98.0 - 102.0 |

Table 5: Precision (Repeatability and Intermediate Precision)

| Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD) |

| Medium | ≤ 2.0 | ≤ 2.0 |

Table 6: Limits of Detection (LOD) and Quantitation (LOQ)

| Parameter | Expected Value (µg/mL) |

| LOD | ~0.1 |

| LOQ | ~0.3 |

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution of this compound is injected, and the following parameters are monitored.

Table 7: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Areas (n=5) | ≤ 2.0% |

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for the quantitative determination of this compound. The provided protocols and parameters serve as a robust starting point for researchers, scientists, and drug development professionals. Adherence to the outlined validation procedures will ensure the generation of accurate, reliable, and reproducible analytical data.

References

- 1. Stability-indicating LC method for the determination of cephalothin in lyophilized powder for injection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Desacetylcephalothin Sodium Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephalothin sodium is a key metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephalothin (B1668815). As a potential impurity or a related substance in cephalothin drug products, understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical formulation. These application notes provide a comprehensive protocol for conducting stability testing of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. The protocols cover forced degradation studies to identify potential degradation pathways and products, as well as long-term and accelerated stability testing to establish a re-test period or shelf life.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the stability studies. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, these tables are intended to be populated with experimental data generated by the user.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Recovery of this compound | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant Peak Area %) |

| Acid Hydrolysis | 0.1 M HCl | ||||||

| 1 M HCl | |||||||

| Alkaline Hydrolysis | 0.1 M NaOH | ||||||

| 1 M NaOH | |||||||

| Oxidative | 3% H₂O₂ | ||||||

| 30% H₂O₂ | |||||||

| Thermal | Dry Heat | ||||||

| Photolytic | UV Light (254 nm) | ||||||

| Visible Light |

Table 2: Long-Term Stability Study Data for this compound

Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

| Time Point (Months) | Appearance | pH | Water Content (%) | Assay (%) | Impurities/Degradation Products (%) |

| 0 | |||||

| 3 | |||||

| 6 | |||||

| 9 | |||||

| 12 | |||||

| 18 | |||||

| 24 | |||||

| 36 |

Table 3: Accelerated Stability Study Data for this compound

Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

| Time Point (Months) | Appearance | pH | Water Content (%) | Assay (%) | Impurities/Degradation Products (%) |

| 0 | |||||

| 1 | |||||

| 2 | |||||

| 3 | |||||

| 6 |

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Milli-Q water or equivalent

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in Milli-Q water at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Keep the solutions at room temperature and analyze at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Keep the solutions at room temperature and analyze at appropriate time points. Given that cephalosporins can be unstable in basic conditions, more frequent initial time points are recommended.[1]

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

In a separate vial, to 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep the solutions at room temperature, protected from light, and analyze at appropriate time points.

-

-

Thermal Degradation:

-

Place a known quantity of solid this compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.

-

Dissolve the heat-stressed solid sample in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (e.g., 1 mg/mL in water) and the solid drug substance to UV (254 nm) and visible light in a photostability chamber.

-

A control sample should be kept in the dark at the same temperature.

-

Analyze the samples at appropriate time intervals.

-

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (see section 3.3).

Long-Term and Accelerated Stability Testing Protocol

Objective: To evaluate the stability of this compound under recommended storage conditions to determine its re-test period or shelf life.

Materials:

-

This compound bulk drug substance

-

Appropriate container closure system

-

Stability chambers set to the required temperature and humidity conditions

Procedure:

-

Sample Preparation: Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.

-

Storage Conditions:

-

Long-Term: Place the samples in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

-

Accelerated: Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: Test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test the samples at 0, 1, 2, 3, and 6 months.

-

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance (visual inspection)

-

pH of a 1% aqueous solution

-

Water content (by Karl Fischer titration)

-

Assay for this compound (using the stability-indicating HPLC method)

-

Determination of impurities and degradation products (using the stability-indicating HPLC method)

-

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. The following method is adapted from a validated method for Cephalothin and its degradation products, including Desacetylcephalothin.[1]

Chromatographic Conditions:

-

Column: Agilent Eclipse XDB-Phenyl, 250 mm x 4.6 mm, 5 µm[1]

-

Mobile Phase A: Aqueous ammonium (B1175870) phosphate (B84403) buffer, pH 4.5[1]

-

Mobile Phase B: Acetonitrile[1]

-

Gradient Program: A time-based gradient should be optimized to ensure separation of this compound from all potential degradation products. A starting point could be a linear gradient from 95% A to 50% A over 20 minutes.

-

Flow Rate: 1.0 mL/min[1]

-

Detection Wavelength: 238 nm[1]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Diagrams

References

Application Notes and Protocols for Desacetylcephalothin Sodium in Microbiology Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcephalothin is the primary and biologically active metabolite of the first-generation cephalosporin (B10832234) antibiotic, cephalothin (B1668815).[1][2] While it exhibits reduced antibacterial activity compared to its parent compound, its presence and potential for synergistic effects with cephalothin are of significant interest in microbiological research and drug development.[1] These application notes provide detailed protocols for determining the antimicrobial susceptibility of bacteria to Desacetylcephalothin sodium using standard microbiology assays.

Mechanism of Action: Like other β-lactam antibiotics, this compound inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This disruption of peptidoglycan cross-linking leads to a weakened cell wall and subsequent cell lysis.

Data Presentation: In Vitro Antimicrobial Activity

Quantitative data on the in vitro activity of this compound is limited in publicly available literature. It is consistently reported to be less potent than its parent compound, cephalothin. The activity of Desacetylcephalothin is estimated to be between 5% and 55% of the activity of cephalothin, depending on the bacterial species.[1]

For comparative purposes, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cephalothin against common quality control strains. Researchers should expect the MIC values for this compound to be higher, reflecting its lower potency.

| Microorganism | ATCC Strain No. | Cephalothin MIC (µg/mL) | Expected Desacetylcephalothin MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 0.12 - 0.5 | Higher than Cephalothin |

| Escherichia coli | 25922 | 2 - 8 | Higher than Cephalothin |

| Pseudomonas aeruginosa | 27853 | >64 | Higher than Cephalothin |

| Enterococcus faecalis | 29212 | 16 - 64 | Higher than Cephalothin |

Note: The expected MIC ranges for this compound are qualitative estimates. It is crucial to determine the precise MIC values experimentally for the specific strains and conditions being investigated.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of this compound Stock Solution:

-

Solvent Selection: this compound is soluble in water. Sterile distilled water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) can be used as the solvent.

-

Stock Concentration: Prepare a stock solution at a concentration of 1280 µg/mL or 10 times the highest concentration to be tested.

-

Procedure:

-

Accurately weigh the required amount of this compound powder.

-

Aseptically dissolve the powder in the chosen solvent. Gentle warming or vortexing may be required to ensure complete dissolution.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

-

Storage: Aliquot the sterile stock solution into sterile cryovials and store at -20°C or -70°C for long-term storage. Avoid repeated freeze-thaw cycles.

b. Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.

-

Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

-

Dilute the adjusted suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

c. Microdilution Plate Setup:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

d. Incubation and Interpretation:

-

Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Disk Diffusion Assay

This protocol is based on the Kirby-Bauer disk diffusion susceptibility test procedure.

a. Preparation of this compound Disks:

-

Prepare a sterile solution of this compound at a desired concentration.

-

Aseptically apply a precise volume of the solution onto blank sterile paper disks (6 mm diameter).

-

Allow the disks to dry completely in a sterile environment.

-

Store the prepared disks in a desiccator at 4°C or -20°C.

b. Inoculum Preparation:

Follow the same procedure as described for the broth microdilution assay to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

c. Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

-

Rotate the swab several times against the inside of the tube above the liquid level to remove excess fluid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Rim the edge of the agar surface with the swab.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

d. Application of Disks and Incubation:

-

Aseptically place the prepared this compound disks onto the inoculated agar surface.

-

Gently press each disk with sterile forceps to ensure complete contact with the agar.

-

Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

e. Interpretation:

-

After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm), including the diameter of the disk.

-

The interpretation of susceptible, intermediate, or resistant would require the establishment of specific zone diameter breakpoints for this compound, which are not currently available from CLSI or EUCAST. Researchers will need to correlate the zone diameters with MIC values to establish these interpretive criteria.

Quality Control

It is essential to include appropriate quality control (QC) strains in each assay to ensure the accuracy and reproducibility of the results.

Recommended QC Strains:

-

Staphylococcus aureus ATCC® 25923™

-

Escherichia coli ATCC® 25922™

-

Pseudomonas aeruginosa ATCC® 27853™

Quality Control Ranges:

Specific CLSI or EUCAST quality control ranges for this compound have not been established. Laboratories should establish their own internal QC ranges based on a series of independent experiments. As a reference, the CLSI M100 document provides QC ranges for cephalothin.

Signaling Pathway

The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. The following diagram illustrates this pathway.

Stability and Storage

The stability of this compound in solution and in microbiological media is a critical factor for accurate susceptibility testing. While specific stability data for this compound is not extensively available, general recommendations for β-lactam antibiotics should be followed:

-

Stock Solutions: Prepare fresh stock solutions for each experiment. If storage is necessary, aliquot and store at -70°C for no longer than six months. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare working solutions on the day of use.

-

Media Stability: The stability of β-lactam antibiotics in culture media can be influenced by factors such as pH, temperature, and media components. It is advisable to perform assays promptly after the addition of the antibiotic to the media.

References

Desacetylcephalothin Sodium: A Key Metabolite Marker in Cephalothin Pharmacokinetics

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Desacetylcephalothin (B193746) sodium is the primary and less active metabolite of cephalothin (B1668815), a first-generation cephalosporin (B10832234) antibiotic. The conversion of cephalothin to desacetylcephalothin occurs primarily in the liver and kidneys. Monitoring the levels of desacetylcephalothin is crucial for understanding the pharmacokinetic profile of cephalothin, especially in patients with impaired renal function where accumulation of the metabolite can occur.[1][2] These application notes provide detailed protocols for the quantification of desacetylcephalothin sodium in biological matrices, present key pharmacokinetic data, and illustrate the metabolic pathway and analytical workflows.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic parameters of cephalothin and its metabolite, desacetylcephalothin, are significantly influenced by renal function. The following table summarizes key pharmacokinetic data in patients with normal renal function compared to those with uremia.

| Parameter | Analyte | Normal Renal Function (n=7) | Uremic Patients (n=5) |